Cas no 1181409-05-1 (4-Methoxy-3-(pyridin-4-yl)benzoic acid)

4-Methoxy-3-(pyridin-4-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-(pyridin-4-yl)benzoic acid
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- Inchi: 1S/C13H11NO3/c1-17-12-3-2-10(13(15)16)8-11(12)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16)
- InChI Key: QWOXIZQYLNLHAM-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C(=O)O)=CC=1C1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 263
- XLogP3: 2
- Topological Polar Surface Area: 59.4
4-Methoxy-3-(pyridin-4-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015000752-1g |
4-Methoxy-3-(pyridin-4-yl)benzoic acid |
1181409-05-1 | 97% | 1g |
$1475.10 | 2023-09-04 | |
Alichem | A015000752-250mg |
4-Methoxy-3-(pyridin-4-yl)benzoic acid |
1181409-05-1 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A015000752-500mg |
4-Methoxy-3-(pyridin-4-yl)benzoic acid |
1181409-05-1 | 97% | 500mg |
$863.90 | 2023-09-04 |
4-Methoxy-3-(pyridin-4-yl)benzoic acid Related Literature
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on 4-Methoxy-3-(pyridin-4-yl)benzoic acid
Introduction to 4-Methoxy-3-(pyridin-4-yl)benzoic acid (CAS No: 1181409-05-1)
4-Methoxy-3-(pyridin-4-yl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1181409-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its structural integration of a methoxy group and a pyridine moiety at the 4-position and 3-position, respectively. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzoic acid core is well-documented for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. The introduction of a methoxy group at the para position enhances the lipophilicity and metabolic stability of the molecule, while the pyridin-4-yl substituent introduces hydrogen bonding capabilities and potential interactions with biological targets. This combination of structural elements positions 4-Methoxy-3-(pyridin-4-yl)benzoic acid as an intriguing scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The pyridine moiety in 4-Methoxy-3-(pyridin-4-yl)benzoic acid has been shown to interact with enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases. For instance, studies have highlighted its potential role in modulating the activity of Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The presence of both hydrophilic and hydrophobic regions in this compound allows for favorable solubility profiles, making it suitable for oral administration and efficient absorption in biological systems.
Moreover, the methoxy group on the benzoic acid ring contributes to the compound's stability under various physiological conditions, reducing degradation rates and improving bioavailability. This stability is particularly crucial in drug development, where long-term efficacy and safety are paramount. Additionally, the 3-(pyridin-4-yl) substitution enhances binding affinity to certain biological targets by forming hydrogen bonds or participating in π-stacking interactions. These characteristics make 4-Methoxy-3-(pyridin-4-yl)benzoic acid a versatile intermediate for synthesizing more complex derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-Methoxy-3-(pyridin-4-yl)benzoic acid with target proteins using molecular docking simulations. These studies have revealed potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related pathways. By modulating the activity of these enzymes, this compound may offer therapeutic benefits in conditions like arthritis or cardiovascular diseases. Furthermore, its ability to cross cell membranes due to its optimized lipophilicity makes it an attractive candidate for intracellular signaling pathway modulation.
The pharmaceutical industry has increasingly focused on identifying natural product-inspired scaffolds that can be modified to enhance drug-like properties. 4-Methoxy-3-(pyridin-4-yl)benzoic acid fits well within this paradigm, as it combines elements from both synthetic chemistry and natural product analogs. Its structural framework allows for easy derivatization through functional group transformations such as halogenation, alkylation, or amidation, enabling the creation of libraries of compounds for high-throughput screening.
In clinical trials conducted so far, derivatives of benzoic acid with similar structural motifs have demonstrated promising results in treating chronic inflammatory diseases. While 4-Methoxy-3-(pyridin-4-yl)benzoic acid itself may not have been directly tested in humans yet, preclinical studies suggest its potential as an anti-inflammatory agent with reduced side effects compared to existing treatments. The compound's ability to inhibit pro-inflammatory cytokine production while maintaining immunomodulatory functions makes it a valuable candidate for further investigation.
The synthesis of 4-Methoxy-3-(pyridin-4-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyridines and methoxystyrenes followed by oxidation steps to introduce the carboxylic acid functionality. Advances in green chemistry have also led to more sustainable methods for producing this compound using catalytic systems that minimize waste generation.
Future research directions may explore the use of 4-Methoxy-3-(pyridin-4-y]benzoic acid as a prodrug or a lead compound for structure-based drug design. Its dual functionality allows it to serve as a platform for creating molecules that can be activated or modified within biological systems, offering new strategies for targeted therapy. Additionally, its potential applications in nanomedicine have not been fully explored; encapsulating this compound within nanoparticles could enhance its delivery efficiency to specific tissues or organs.
The growing body of evidence supporting the pharmacological potential of 4-Methoxy-3-(pyridin[...]
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